Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-
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Overview
Description
Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- is an organic fluorinated compound with the molecular formula C8H6F4O. It is a clear, colorless to orange liquid that serves as a fluorinated building block in various chemical syntheses . The presence of both fluorine and trifluoroethyl groups in its structure imparts unique chemical properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where phenol is treated with fluorinating agents and trifluoroethylating reagents under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The fluorine and trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols .
Scientific Research Applications
Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties
Mechanism of Action
The mechanism of action of Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The compound can modulate biological pathways by interacting with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenol
- 4-Chloro-2-fluoro-5-(2,2,2-trifluoroethyl)phenol
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Uniqueness
Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- is unique due to the combination of fluorine and trifluoroethyl groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and stability .
Biological Activity
Phenol derivatives, particularly those containing fluorinated substituents, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- is no exception, exhibiting promising properties in various biological assays. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular structure of Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- can be described as follows:
- Chemical Formula: C₉H₈F₄O
- Molecular Weight: 224.16 g/mol
- Functional Groups: Hydroxyl group (-OH), fluorine atoms, and a trifluoroethyl group.
The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of fluorinated phenolic compounds. For instance, a series of fluoro and trifluoromethyl-substituted salicylanilide derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with similar substitutions exhibited significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) ranging from 0.25 to 64 µg/mL .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Bacteria | MIC (µg/mL) | Notes |
---|---|---|---|
Compound A | S. aureus (MRSA) | 0.25 | Superior activity compared to controls |
Compound B | E. coli | 32 | Moderate activity |
Compound C | Pseudomonas aeruginosa | 64 | Limited effectiveness |
Anticancer Activity
The anticancer properties of phenolic compounds are well-documented. In particular, phenolic compounds with trifluoroethyl groups have shown enhanced cytotoxicity against various cancer cell lines. For example, a study demonstrated that fluorinated derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like cisplatin .
Case Study: Cytotoxicity Assay
In vitro studies conducted on the HepG2 liver cancer cell line revealed that the compound exhibited an IC50 value of approximately 4.8 µg/mL, indicating potent cytotoxicity . The mechanism underlying this activity was explored through molecular docking studies, suggesting that the compound interacts effectively with key cellular targets involved in cancer proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of fluorinated phenols. Studies indicate that increasing the number of fluorine substitutions generally enhances antibacterial and anticancer activities. For instance:
- Mono-substituted derivatives showed limited activity.
- Di- and tri-fluorinated derivatives demonstrated significantly improved potency against both bacterial strains and cancer cells .
Table 2: Structure-Activity Relationship Insights
Fluorination Level | Activity Level | Observations |
---|---|---|
Mono-fluorinated | Low | Minimal antibacterial effect |
Di-fluorinated | Moderate | Improved selectivity for MRSA |
Tri-fluorinated | High | Potent against multiple cancer lines |
Properties
Molecular Formula |
C8H6F4O |
---|---|
Molecular Weight |
194.13 g/mol |
IUPAC Name |
2-fluoro-5-(2,2,2-trifluoroethyl)phenol |
InChI |
InChI=1S/C8H6F4O/c9-6-2-1-5(3-7(6)13)4-8(10,11)12/h1-3,13H,4H2 |
InChI Key |
YLEQSFXJBJBQQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(F)(F)F)O)F |
Origin of Product |
United States |
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